molecular formula C11H15N3O3 B1479042 5-(azetidine-3-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098073-56-2

5-(azetidine-3-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B1479042
CAS No.: 2098073-56-2
M. Wt: 237.25 g/mol
InChI Key: HWLAZMLXMAXLIB-UHFFFAOYSA-N
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Description

“5-(azetidine-3-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” is a chemical compound with the molecular formula C11H15N3O3. It belongs to the class of compounds known as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones . These compounds are bicyclic heterocyclic compounds that contain a pyrrole ring fused to a pyridine ring . They have been the subject of many pharmacological studies due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones involves a ring cleavage methodology reaction . This process involves the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring fused to a pyridine ring . This structure presents up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones are complex and can involve multiple steps . The process involves 1,3,4-pentatrien-1-amine as a key intermediate that is formed in situ by trapping allenic carbocations with enamines .

Scientific Research Applications

Synthesis and Derivative Formation

One aspect of research on similar compounds involves the synthesis of complex heterocyclic structures through various chemical reactions. For example, the synthesis of 2H-chromeno[4,3-b]pyridine-2,5(1H)-diones and related heterocycles showcases the creativity in creating fused ring systems that might be relevant to the synthesis or derivatization of the compound (Ivanov, Glasnov, & Heber, 2005). Such methodologies could potentially be adapted for synthesizing or modifying "5-(azetidine-3-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione".

Potential Applications in Heterocyclic Chemistry

The compound falls within the broader category of heterocyclic chemistry, where its structure suggests potential applications in the synthesis of novel organic compounds with possible pharmacological activities. Studies on compounds like 1-(2H-Azirine-2-carbonyl)benzotriazoles highlight the utility of such heterocycles as building blocks for synthesizing pyrrole-containing heterocycles, indicating the versatility of related structures in medicinal chemistry and drug development (Galenko, Shakirova, Bodunov, Novikov, & Khlebnikov, 2020).

Chemiluminescent Properties

Another interesting avenue of research involves the exploration of chemiluminescent properties in pyrrolo[3,4-c]pyridine derivatives. The synthesis and study of polycyclic pyridazinediones as chemiluminescent compounds demonstrate the potential of heterocyclic compounds in creating materials with novel luminescent properties, which could have applications in biochemical assays, imaging, or material sciences (Tominaga, Sasaki, & Castle, 1998).

Future Directions

The future directions for the study of “5-(azetidine-3-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” and similar compounds include further exploration of their potential analgesic and sedative activities . There is also a need for more research into the synthesis of these compounds, including the development of more robust methods for the selective introduction of multiple functional groups .

Properties

IUPAC Name

5-(azetidine-3-carbonyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-9-7-1-2-14(5-8(7)10(16)13-9)11(17)6-3-12-4-6/h6-8,12H,1-5H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLAZMLXMAXLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C(=O)NC2=O)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(azetidine-3-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
5-(azetidine-3-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 3
5-(azetidine-3-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 4
5-(azetidine-3-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 5
5-(azetidine-3-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 6
5-(azetidine-3-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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